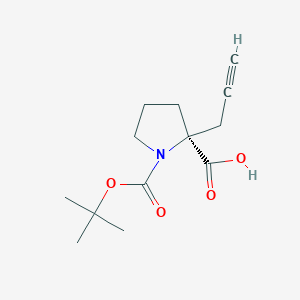

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

説明

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (commonly referred to as Boc-protected pyrrolidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from various research findings and case studies.

Key Properties

- Molecular Formula : C12H19NO3

- Molecular Weight : 229.29 g/mol

- InChI Key : GJJYYMXBCYYXPQ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising antimicrobial properties. A study evaluating various pyrrolidine derivatives, including Boc-protected forms, demonstrated significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Antioxidant Properties

Pyrrolidine derivatives have also been investigated for their antioxidant capabilities. The DPPH radical scavenging assay revealed that certain derivatives could effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Some studies have focused on the inhibition of specific enzymes by this compound. For instance, it has been shown to inhibit GABA aminotransferase, which could lead to increased levels of the neurotransmitter GABA in the brain, providing therapeutic benefits for neurological conditions such as epilepsy .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of Boc-protected pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the pyrrolidine ring exhibited higher activity compared to others. The study concluded that structural modifications could enhance antimicrobial potency, paving the way for new antibiotic development .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a rat model of induced seizures. The compound was found to significantly reduce seizure frequency and duration, suggesting its potential as a therapeutic agent in managing epilepsy and other seizure disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Formation of the Pyrrolidine Ring : Utilizing appropriate amine and carbonyl precursors under controlled conditions.

- Boc Protection : Applying tert-butyloxycarbonyl chloride to protect the amine group during subsequent reactions.

- Alkyne Introduction : Employing alkyne coupling reactions to introduce the propynyl group.

The overall yield and purity can be optimized through careful selection of solvents and reaction conditions.

科学的研究の応用

Synthesis and Structural Characteristics

This compound is primarily synthesized through the reaction of pyrrolidine derivatives with propargyl groups. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in stabilizing the amine functionality during synthesis, allowing for selective reactions without degradation of sensitive functional groups. Notably, the introduction of the propargyl moiety enhances the compound's reactivity in further chemical transformations, such as click chemistry.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Pyrrolidine + Propargyl bromide | Base-catalyzed at room temperature | High |

| 2 | Boc Protection | Boc anhydride + Amine | Solvent-mediated at low temperature | Moderate |

| 3 | Purification | Column chromatography | Standard elution techniques | Variable |

Antiviral Activity

Recent studies have demonstrated that compounds containing propargyl groups exhibit significant antiviral properties. For instance, (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has been evaluated for its efficacy against various viral strains. The mechanism involves inhibition of viral replication through interference with specific enzymatic pathways.

Case Study: Antiviral Evaluation

A study published in Nature Communications highlighted the compound's ability to inhibit the activity of nicotinamide N-methyltransferase (NNMT), which is implicated in viral metabolism. The docking studies suggested that the compound forms strong hydrogen bonds with key residues in NNMT, enhancing its binding affinity compared to traditional antiviral agents .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to participate in click chemistry reactions allows for the rapid assembly of complex molecules that can be screened for biological activity.

Table 2: Potential Derivatives and Their Applications

| Derivative Name | Structure Type | Potential Application |

|---|---|---|

| Compound A | Alkynylated derivative | Anticancer agent |

| Compound B | Triazole-linked analog | Antimicrobial activity |

| Compound C | Peptide conjugate | Vaccine development |

Therapeutic Potential

The therapeutic implications of this compound extend beyond antiviral applications. Its unique structure provides a basis for developing inhibitors targeting various enzymes involved in disease processes, including cancer and metabolic disorders.

Cancer Research

Research indicates that compounds with propargyl linkages can inhibit cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis. The compound's ability to serve as a precursor for more complex inhibitors positions it as a candidate for further investigation in oncology.

Metabolic Disorders

The inhibition of NNMT by this compound suggests potential applications in metabolic disorders where NNMT activity is dysregulated. Future studies could explore its role in conditions such as obesity and diabetes, where modulation of metabolic pathways is critical.

化学反応の分析

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide synthesis.

Reaction Conditions :

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂).

Example :

Coupling with benzylamine yields tert-butyl (S)-(1-(benzylamino)-1-oxo-3-(prop-2-yn-1-yloxy)propan-2-yl)carbamate.

Mechanism :

-

Activation of the carboxylic acid by EDC/HOBt to form an active ester.

-

Nucleophilic attack by the amine to form the amide bond.

Oxidative Dimerization of the Alkyne Group

The prop-2-yn-1-yl group participates in oxidative coupling under catalytic conditions.

Reaction Conditions :

-

Catalysts : Copper(II) acetate (Cu(OAc)₂), nickel(II) chloride (NiCl₂).

-

Base : Triethylamine (Et₃N) and pyridine in ethanol (EtOH).

Example :

Oxidative coupling forms di-tert-butyl ((2S,9S)-1,10-bis(benzylamino)-1,10-dioxodeca-4,6-diyne-2,9-diyl)dicarbamate.

Mechanism :

-

Metal-catalyzed deprotonation of the terminal alkyne.

-

Oxidative coupling to form a 1,3-diyne moiety.

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to yield the free amine.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

Example :

Deprotection generates (S)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid.

Stereochemical Integrity in Reactions

The (S)-configuration at the pyrrolidine ring is preserved under standard reaction conditions due to:

-

Mild coupling reagents (EDC/HOBt) that avoid racemization.

Comparative Reaction Data

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGJCBRBXVANRO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428037 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217671-12-9 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。